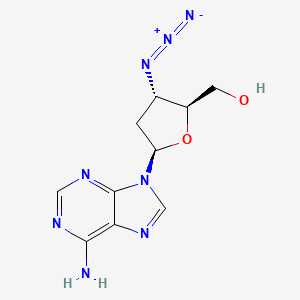

3'-Azido-2',3'-dideoxyadenosine

Descripción general

Descripción

3’-Azido-2’,3’-dideoxyadenosine is a nucleoside analog of deoxyadenosine. It is characterized by the presence of an azido group at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions. This compound is known for its potent inhibitory effects on various enzymes, particularly those involved in nucleic acid synthesis and metabolism .

Mecanismo De Acción

Target of Action

The primary target of 3’-Azido-2’,3’-dideoxyadenosine is the reverse transcriptase enzyme of the human immunodeficiency virus (HIV) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiviral drugs .

Mode of Action

3’-Azido-2’,3’-dideoxyadenosine inhibits the synthesis of DNA by inhibiting the enzyme ribonucleotide reductase . It is a potent inhibitor of the reverse transcriptase enzyme of HIV . This inhibition prevents the virus from replicating, thereby reducing the viral load in the body .

Biochemical Pathways

The compound affects the pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses like HIV . This disruption in the replication process leads to a decrease in the production of new virus particles .

Result of Action

The result of the action of 3’-Azido-2’,3’-dideoxyadenosine is the inhibition of HIV replication. This leads to a decrease in the viral load, which can slow the progression of the disease and reduce the risk of transmission . Additionally, it has been suggested that the compound may play a key role in the inhibition of tumor progression .

Action Environment

The action of 3’-Azido-2’,3’-dideoxyadenosine can be influenced by various environmental factors. For instance, the compound is stable at -20 °C and can withstand short term exposure (up to 1 week cumulative) to ambient temperature This suggests that the compound’s action, efficacy, and stability could be affected by temperature and other environmental conditions

Análisis Bioquímico

Biochemical Properties

3’-Azido-2’,3’-dideoxyadenosine plays a crucial role in biochemical reactions, primarily as an inhibitor of viral reverse transcriptase enzymes. This compound is phosphorylated by cellular kinases to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. Once incorporated, it terminates DNA chain elongation due to the absence of a 3’-hydroxyl group. The enzymes and proteins that interact with 3’-Azido-2’,3’-dideoxyadenosine include cellular kinases, viral reverse transcriptase, and DNA polymerases. The nature of these interactions involves competitive inhibition and chain termination, which are critical for its antiviral activity .

Cellular Effects

3’-Azido-2’,3’-dideoxyadenosine exerts significant effects on various types of cells and cellular processes. In human cells, it inhibits the replication of viruses by terminating the elongation of viral DNA. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, 3’-Azido-2’,3’-dideoxyadenosine causes telomere shortening in human HL60 cells, which can lead to cellular senescence and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 3’-Azido-2’,3’-dideoxyadenosine involves its conversion to the active triphosphate form by cellular kinases. This active form competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase. Once incorporated, the lack of a 3’-hydroxyl group prevents further DNA chain elongation, effectively terminating viral replication. Additionally, 3’-Azido-2’,3’-dideoxyadenosine can inhibit telomerase activity, leading to telomere shortening and cellular senescence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Azido-2’,3’-dideoxyadenosine change over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to 3’-Azido-2’,3’-dideoxyadenosine in cell cultures has been shown to cause progressive telomere shortening and reduced cellular proliferation .

Dosage Effects in Animal Models

The effects of 3’-Azido-2’,3’-dideoxyadenosine vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication without significant toxicity. At higher doses, it can cause adverse effects such as mitochondrial toxicity, hepatotoxicity, and myelosuppression. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

3’-Azido-2’,3’-dideoxyadenosine is metabolized through phosphorylation by cellular kinases to its active triphosphate form. This active form interacts with viral reverse transcriptase and DNA polymerases, leading to the termination of DNA chain elongation. The metabolic pathways involved include the salvage pathway of nucleotide synthesis and the catabolic pathways for nucleotide degradation .

Transport and Distribution

Within cells, 3’-Azido-2’,3’-dideoxyadenosine is transported and distributed through passive diffusion and active transport mechanisms. The compound’s azido group enhances its lipophilicity, facilitating its transport across cellular membranes. Once inside the cell, it is phosphorylated to its active form and distributed to various cellular compartments, including the nucleus, where it exerts its antiviral effects .

Subcellular Localization

3’-Azido-2’,3’-dideoxyadenosine is primarily localized in the nucleus, where it interacts with viral reverse transcriptase and DNA polymerases. The compound’s subcellular localization is influenced by its phosphorylation state and the presence of targeting signals that direct it to specific compartments. Post-translational modifications may also play a role in its localization and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’,3’-dideoxyadenosine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 2’,3’-dideoxyadenosine.

Azidation: The 3’ position is then azidated using a reagent like sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 3’-Azido-2’,3’-dideoxyadenosine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

3’-Azido-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for azidation reactions.

Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.

Major Products

Substitution Products: Depending on the substituent introduced.

Reduction Products: 3’-Amino-2’,3’-dideoxyadenosine.

Aplicaciones Científicas De Investigación

3’-Azido-2’,3’-dideoxyadenosine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of other nucleoside analogs.

Biology: Employed in studies involving nucleic acid metabolism and enzyme inhibition.

Industry: Utilized in the production of modified nucleosides for various applications.

Comparación Con Compuestos Similares

Similar Compounds

2’,3’-Dideoxyadenosine: Lacks the azido group but shares similar inhibitory properties.

3’-Azido-2’,3’-dideoxyguanosine: Another nucleoside analog with an azido group at the 3’ position.

Uniqueness

3’-Azido-2’,3’-dideoxyadenosine is unique due to its specific structure, which allows it to effectively inhibit reverse transcriptase and other enzymes involved in nucleic acid metabolism. Its azido group at the 3’ position distinguishes it from other nucleoside analogs .

Propiedades

IUPAC Name |

[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRZJDXXQHFAAE-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216534 | |

| Record name | 3'-Azido-ddA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66323-44-2 | |

| Record name | 3'-Azido-ddA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-ddA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3'-Azido-2',3'-dideoxyadenosine?

A1: While the provided abstracts do not detail the exact molecular formula, weight, or spectroscopic data for 3'-azido-ddA, they highlight key structural features. As its name suggests, the molecule is a purine nucleoside analog containing:

Q2: How does the structure of this compound relate to its activity against HIV-1?

A: Research suggests that the base component of 3'-azido-2',3'-dideoxynucleosides plays a significant role in their activity and resistance profiles against HIV-1. [] Specifically, studies with 3'-azido-ddA showed a distinct resistance mutation pattern compared to other analogs like 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) and 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC). This difference highlights the influence of the nucleoside base (adenine in the case of 3'-azido-ddA) on the interaction with HIV-1 reverse transcriptase and the subsequent development of resistance. []

Q3: What is known about the resistance profile of this compound against HIV-1?

A: Intriguingly, researchers were unable to select for HIV-1 strains resistant to 3'-azido-ddA in vitro, even at concentrations yielding high intracellular levels of the active triphosphate form. [] This finding contrasts with other 3'-azido-2',3'-dideoxynucleosides, suggesting a unique resistance profile for 3'-azido-ddA that could be advantageous in combating HIV-1.

Q4: How does this compound compare to other HIV-1 inhibitors, particularly those targeting telomerase?

A: While 3'-azido-ddA is primarily investigated for its activity against HIV-1 reverse transcriptase, other 3'-azido-2',3'-dideoxynucleosides, like 3'-azido-2',3'-dideoxyguanosine (AZddG), have shown potential in inhibiting telomerase. [, ] Telomerase, an enzyme implicated in cellular immortality in cancer cells, is considered a potential target for anti-tumor agents. [] AZddG, particularly its triphosphate form, exhibited potent inhibitory activity against telomerase in vitro and induced telomere shortening in human HL60 cells. [] This research highlights the potential of exploring 3'-azido-2',3'-dideoxynucleosides, including 3'-azido-ddA, for a broader range of therapeutic applications beyond HIV-1.

Q5: What are the implications of the observed telomere shortening induced by AZddG?

A: Telomere shortening is a hallmark of cellular aging and is associated with limited cell division capacity. In the context of cancer, telomerase activity is often upregulated, contributing to the uncontrolled proliferation of malignant cells. The observation that AZddG can induce telomere shortening in HL60 cells, a human leukemia cell line, suggests its potential as an anti-cancer agent. [, ] Further research is warranted to explore this possibility and assess its efficacy and safety profile in relevant preclinical models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)

![[4,5-Diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate](/img/structure/B1210919.png)